molecular formula C11H15NO3 B4668902 N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide CAS No. 66889-71-2

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide

Cat. No. B4668902
CAS RN: 66889-71-2
M. Wt: 209.24 g/mol
InChI Key: ZREOGKFDFKWGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide, also known as HEPPA, is a chemical compound with potential applications in various scientific research fields. HEPPA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. In recent years, HEPPA has gained attention in the scientific community due to its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry.

Mechanism of Action

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide exerts its effects through various mechanisms of action. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This binding results in the inhibition of the receptor's activity, which has been shown to have beneficial effects in various neurological disorders.
N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide also inhibits the activity of COX-2 by binding to the enzyme's active site. This inhibition results in the reduction of inflammation, which has been shown to have therapeutic effects in various inflammatory disorders.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has various biochemical and physiological effects. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of the NMDA receptor, which has been implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of COX-2, which has been implicated in various inflammatory disorders such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has several advantages as a research tool. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide is a potent and selective modulator of the NMDA receptor and COX-2 enzyme, which makes it a valuable tool for studying the role of these targets in various diseases. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it accessible to researchers.
However, there are also limitations to the use of N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide in lab experiments. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to whole organisms. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide. One potential direction is the study of N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide's effects on other targets in the brain and body. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of the NMDA receptor and COX-2 enzyme, but it is possible that it may have effects on other targets as well.
Another potential direction is the development of new N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide derivatives with improved solubility and bioavailability. This could make N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide more accessible to researchers and could lead to the development of new drugs for various diseases.
Conclusion
In conclusion, N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide is a promising research tool with potential applications in various scientific research fields. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide's ability to modulate the activity of the NMDA receptor and COX-2 enzyme makes it a valuable tool for studying the role of these targets in various diseases. While there are limitations to the use of N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide in lab experiments, there are also several future directions for research on this compound.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has potential applications in various scientific research fields. One of the main applications of N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide is in neuroscience research. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide also has potential applications in pharmacology research. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide has been used to study the role of COX-2 in various inflammatory disorders such as arthritis and cancer.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9-2-4-10(5-3-9)15-8-11(14)12-6-7-13/h2-5,13H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREOGKFDFKWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366917
Record name N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66889-71-2
Record name N-(2-hydroxyethyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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